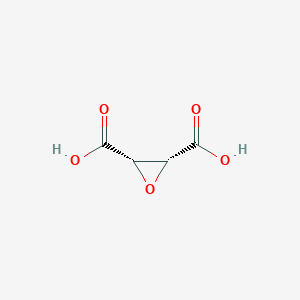

cis-Epoxysuccinate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3S)-oxirane-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/t1-,2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEMCPAKSGRHCN-XIXRPRMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(O1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H](O1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016953, DTXSID701016952 | |

| Record name | Epoxymaleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S)-2,3-Oxiranedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16533-72-5, 2222820-55-3 | |

| Record name | cis-Epoxysuccinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16533-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epoxymaleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S)-2,3-Oxiranedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-epoxysuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what are the chemical properties of cis-epoxysuccinate

An In-Depth Technical Guide to the Chemical Properties of cis-Epoxysuccinate

Executive Summary

This compound, a dicarboxylic acid featuring a strained three-membered epoxide ring, stands as a molecule of significant interest to researchers in biochemistry, pharmacology, and industrial chemistry. Its unique structure imparts a dual functionality: the electrophilic epoxide serves as a reactive "warhead" for covalent enzyme inhibition, while the overall molecular geometry allows for potent and specific interactions with cell surface receptors. This guide provides a comprehensive overview of the core chemical properties of this compound, detailing its synthesis, fundamental reactivity, and its multifaceted roles as a mechanism-based enzyme inhibitor, a G-protein coupled receptor agonist, and a key substrate in industrial biocatalysis. We will explore the causality behind its chemical behavior and provide detailed protocols and mechanistic diagrams to support drug development professionals and scientists in their research.

Physicochemical Properties and Molecular Structure

This compound, systematically named (2R,3S)-oxirane-2,3-dicarboxylic acid, is a small, hydrophilic, and mirror-symmetric molecule.[1][2] The presence of the epoxide ring fused to a four-carbon dicarboxylic acid backbone is central to its chemical identity and reactivity.

Molecular Identifiers:

-

IUPAC Name: (2R,3S)-oxirane-2,3-dicarboxylic acid[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molar Mass | 132.07 g/mol | [3][5][6][7] |

| Appearance | White to off-white powder | Assumed from common lab chemicals |

| Melting Point | 148 °C | [4] |

| Topological Polar Surface Area | 87.1 Ų | [3][6] |

Safety and Handling: According to the Globally Harmonized System (GHS), cis-epoxysuccinic acid is classified as a skin irritant (Category 2) and a serious eye irritant (Category 2A).[3][8][9] It may also cause respiratory irritation.[3][9] Therefore, proper personal protective equipment, including gloves, safety goggles, and a lab coat, should be used when handling the compound, and all work should be conducted in a well-ventilated fume hood.[8]

Synthesis and Purification

The primary industrial and laboratory synthesis of this compound involves the direct epoxidation of maleic acid or its corresponding salts (maleates). The cis-configuration of the starting alkene is retained in the epoxide product.

The choice of reagents and reaction conditions is critical to maximize yield and minimize the formation of DL-tartaric acid, the hydrolysis product. The reaction typically employs hydrogen peroxide as the oxidant in the presence of an epoxidation catalyst, such as tungstic acid.[10][11] The causality behind using a water-soluble alcohol (e.g., methanol) as a co-solvent is to increase the solubility of the reactants and, more importantly, to suppress the competing hydrolysis of the epoxide ring, thereby leading to higher yields of the desired product.[11] Controlling the pH is also essential, as acidic conditions can accelerate the unwanted ring-opening to form the diol (tartaric acid).[11]

Caption: Workflow for the synthesis of sodium hydrogen this compound.

Experimental Protocol: Synthesis of Sodium Hydrogen this compound

This protocol is adapted from methodologies described in the patent literature.[11][12]

-

Reaction Setup: In a temperature-controlled reaction vessel, dissolve 1 mole of sodium hydrogen maleate in an aqueous solution containing 75% methanol by volume.

-

Catalyst Addition: Add a catalytic amount of sodium tungstate.

-

Temperature Adjustment: Heat the mixture to 60°C with stirring.

-

Oxidant Addition: Over a period of 1 hour, add 1.2 moles of a 30% aqueous hydrogen peroxide solution dropwise, maintaining the reaction temperature at 60°C.

-

Reaction: Allow the mixture to react for 3-4 hours at 60°C.

-

Crystallization: Cool the reaction solution slowly to 5°C to precipitate the product.

-

Isolation: Filter the precipitated crystals and wash with a cold 75% methanol-water solution.

-

Drying: Dry the crystals under vacuum to yield sodium hydrogen this compound. The conversion of sodium hydrogen maleate is typically >97%, with yields of the desired product around 93%.[11][12]

Core Chemical Reactivity: Nucleophilic Ring-Opening

The chemical reactivity of this compound is dominated by the high ring strain of the three-membered epoxide. The carbon atoms of the epoxide are electrophilic and highly susceptible to attack by nucleophiles, leading to ring-opening. This is the fundamental basis for both its utility and its degradation pathway.

-

Hydrolysis: In the presence of water, the epoxide ring can be opened to form vicinal diols. This hydrolysis reaction yields tartaric acid. The process can be catalyzed by either acid or base. This reaction is central to the biocatalytic applications of this compound but is an undesirable side reaction during its synthesis.[1][11]

-

Reaction with Biological Nucleophiles: The epoxide readily reacts with nucleophilic residues found in proteins, such as the thiol group of cysteine or the carboxylate group of aspartate. This irreversible covalent bond formation is the basis for its function as a mechanism-based enzyme inhibitor.[8]

Biochemical and Pharmacological Properties

This compound exhibits potent and specific biological activities, making it a valuable tool for researchers.

Mechanism-Based Enzyme Inhibition

This compound is a well-established mechanism-based, irreversible inhibitor of certain classes of proteases, particularly cysteine and aspartic proteases.[8] An irreversible inhibitor forms a stable, covalent bond with the enzyme, leading to permanent inactivation.[8][13]

The mechanism involves the nucleophilic attack by a catalytic residue in the enzyme's active site on one of the epoxide carbons. This attack opens the strained ring and forms a stable ester or thioester linkage, permanently modifying the enzyme and blocking its catalytic activity.[8] Because the epoxide moiety is the reactive "warhead," epoxysuccinyl compounds are a recognized class of irreversible inhibitors.[8]

Caption: Mechanism of irreversible enzyme inhibition by this compound.

Succinate Receptor 1 (SUCNR1) Agonism

Beyond enzyme inhibition, this compound is a potent agonist of the Succinate Receptor 1 (SUCNR1), a G-protein coupled receptor (GPCR) also known as GPR91.[7][14][15] Remarkably, it displays higher potency than succinate itself in several signaling assays.[14] Activation of SUCNR1 by this compound triggers downstream signaling cascades, including the inhibition of adenylyl cyclase (leading to decreased cAMP levels) and the activation of the Gq pathway, which results in the mobilization of intracellular calcium.[8][16][17]

This activity has significant physiological implications. For instance, intravenous administration of this compound in rats has been shown to cause an increase in blood pressure, an effect mediated by SUCNR1 activation.[14][16][17]

Table 2: Pharmacological Activity of this compound at SUCNR1

| Assay | Parameter | Value | Source |

|---|---|---|---|

| cAMP Inhibition | EC₅₀ | 2.7 µM | [7][15][16][17][18] |

| [Ca²⁺]i Mobilization | EC₅₀ | 191 µM | [16][17] |

| Gq Pathway Induction | EC₅₀ | 42 µM | [16][17] |

| Arrestin 3 Recruitment | EC₅₀ | 74 µM |[16][17] |

Caption: SUCNR1 signaling pathway activated by this compound.

Industrial Application: Biocatalytic Production of Tartaric Acid

One of the most significant applications of this compound is as a substrate for the enzymatic synthesis of enantiomerically pure tartaric acid.[1] This biotransformation is catalyzed by a class of enzymes known as this compound hydrolases (CESHs).[1][8]

These enzymes are unique epoxide hydrolases that exhibit remarkable stereospecificity.[1][2] They catalyze the asymmetric hydrolysis of the symmetric this compound molecule to produce either L-(+)-tartaric acid or D-(-)-tartaric acid with extremely high enantiomeric purity, often approaching 100% enantiomeric excess (ee).[1]

-

CESH[L] enzymes produce L-(+)-tartaric acid.

-

CESH[D] enzymes produce D-(-)-tartaric acid.

This biocatalytic route is a cornerstone of the industrial production of chiral tartaric acid, which is a valuable building block in the chemical and pharmaceutical industries.[1][2]

Caption: Biocatalytic conversion of this compound to tartaric acid isomers.

Conclusion

This compound is a molecule whose simple structure belies its complex and valuable chemical properties. The inherent strain of its epoxide ring is the primary driver of its reactivity, enabling its function as an irreversible covalent inhibitor of key enzymes. Simultaneously, its specific size and charge distribution allow it to act as a potent agonist for the SUCNR1 receptor, making it a valuable probe for studying metabolic signaling pathways. Finally, its role as a prochiral substrate for highly stereospecific hydrolases has cemented its importance as a critical intermediate in industrial biocatalysis. For researchers and drug development professionals, a thorough understanding of these chemical properties is essential for leveraging this compound as both a powerful research tool and a versatile chemical building block.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound | C4H4O5 | CID 2734802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound - Protheragen [protheragen.ai]

- 6. Epoxysuccinic acid | C4H4O5 | CID 86022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. cis-Epoxysuccinic Acid | High Purity Reagent | RUO [benchchem.com]

- 9. 16533-72-5 Cas No. | cis-Epoxysuccinic acid | Apollo [store.apolloscientific.co.uk]

- 10. prepchem.com [prepchem.com]

- 11. US5608089A - Process for producing cis-epoxysuccinates - Google Patents [patents.google.com]

- 12. JP3339106B2 - Method for producing cis epoxy succinate - Google Patents [patents.google.com]

- 13. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 14. cis-Epoxysuccinic acid | Biologically active | TargetMol [targetmol.com]

- 15. cis-Epoxysuccinic acid|CAS 16533-72-5|DC Chemicals [dcchemicals.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. cis-Epoxysuccinic acid | CAS#:16533-72-5 | Chemsrc [chemsrc.com]

- 18. apexbt.com [apexbt.com]

An In-depth Technical Guide to cis-Epoxysuccinic Acid: From Discovery to Contemporary Applications

This guide provides a comprehensive technical overview of cis-epoxysuccinic acid, a molecule of significant interest in biocatalysis, pharmacology, and materials science. We will delve into its historical context, synthesis, chemical properties, and key applications, offering valuable insights for researchers, scientists, and drug development professionals.

Foreword: The Emergence of a Versatile C4 Building Block

cis-Epoxysuccinic acid, a dicarboxylic acid epoxide, has a history intertwined with the advancement of industrial biotechnology and the quest for novel therapeutic agents. While a singular "discovery" event is not prominently documented, its significance emerged from the need for stereochemically pure precursors in chemical synthesis. Its journey from a laboratory curiosity to a key industrial intermediate and pharmacological tool highlights the elegant interplay between chemical synthesis and biological innovation.

Physicochemical Properties and Structural Elucidation

cis-Epoxysuccinic acid, also known as cis-2,3-oxiranedicarboxylic acid, is a white crystalline solid with a melting point of approximately 150°C[1]. Its structure, featuring a strained three-membered epoxide ring flanked by two carboxylic acid groups, is central to its reactivity and biological activity.

| Property | Value | Reference |

| CAS Number | 16533-72-5 | [1] |

| Molecular Formula | C₄H₄O₅ | [1] |

| Molecular Weight | 132.07 g/mol | [1] |

| Appearance | White to almost white powder/crystal | |

| Melting Point | ~150 °C | [1] |

| Synonyms | cis-2,3-Oxiranedicarboxylic Acid | [2] |

The presence of the epoxide ring makes the molecule susceptible to nucleophilic attack, a characteristic exploited in both its biological activity and its use as a synthetic intermediate.

Caption: Chemical structure of cis-epoxysuccinic acid.

The Genesis of cis-Epoxysuccinic Acid: A Synthesis Perspective

The primary and most established method for synthesizing cis-epoxysuccinic acid is through the epoxidation of maleic acid or its anhydride. This reaction highlights a fundamental transformation in organic chemistry, converting an alkene into an epoxide.

Epoxidation of Maleic Anhydride/Acid

The epoxidation of maleic acid is typically carried out using hydrogen peroxide in the presence of a catalyst. This method has been a subject of study and optimization for several decades. An early description of a method for producing tartaric acid from maleic acid and hydrogen peroxide was provided by M. Church and R. Blumberg in 1951, which involves the epoxidation of maleic acid as a key step[3].

Core Reaction:

Maleic Acid + Hydrogen Peroxide --(Catalyst)--> cis-Epoxysuccinic Acid + Water

The choice of catalyst is crucial for achieving high yields and minimizing the formation of byproducts, such as tartaric acid, which results from the hydrolysis of the epoxide ring. Tungstate and molybdate salts are commonly employed as catalysts for this transformation.

Detailed Experimental Protocol: Synthesis of Sodium cis-Epoxysuccinate

The following protocol is a representative example of the synthesis of the sodium salt of cis-epoxysuccinic acid, adapted from documented procedures[4][5].

Materials:

-

Maleic anhydride

-

Sodium hydroxide (NaOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

Deionized water

-

Methanol or Ethanol

Procedure:

-

Preparation of Sodium Maleate: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve maleic anhydride in water. Slowly add a 50% NaOH solution while stirring and cooling to form sodium maleate. The reaction is exothermic.

-

Catalyst Addition: To the sodium maleate solution, add sodium tungstate dihydrate as the catalyst.

-

Epoxidation: Heat the mixture to the desired reaction temperature (typically 55-65°C). Slowly add 30% hydrogen peroxide to the reaction mixture over a period of 1-2 hours, maintaining the temperature. The pH of the reaction is a critical parameter and should be controlled to optimize the yield of the epoxide and minimize hydrolysis to tartaric acid[4].

-

Crystallization and Isolation: After the reaction is complete, cool the solution to induce crystallization of sodium hydrogen this compound. The crystals can be filtered, washed with a cold solvent like methanol or ethanol, and dried.

Causality Behind Experimental Choices:

-

Use of Maleic Anhydride: It is a readily available and inexpensive starting material.

-

Alkaline Conditions for Hydrolysis: The initial hydrolysis of maleic anhydride to maleate is conducted under alkaline conditions to ensure complete conversion.

-

Tungstate Catalyst: Sodium tungstate is an effective catalyst for epoxidations with hydrogen peroxide, forming a peroxotungstate species that acts as the active oxidizing agent.

-

Temperature and pH Control: Precise control of temperature and pH is essential to maximize the yield of the desired epoxide and prevent its subsequent hydrolysis to tartaric acid.

Caption: Workflow for the synthesis of sodium this compound.

Biocatalytic Significance: A Gateway to Enantiopure Tartaric Acid

A pivotal application of cis-epoxysuccinic acid is its role as a substrate for the enzymatic production of enantiomerically pure L-(+)- and D-(-)-tartaric acid. This biotransformation is catalyzed by a class of enzymes known as this compound hydrolases (CESHs)[6].

The discovery of bacteria with CESH activity in the 1970s marked a significant advancement in the industrial production of tartaric acid, offering a more sustainable and stereoselective alternative to chemical resolution methods[6].

The Role of this compound Hydrolases (CESHs)

CESHs are unique epoxide hydrolases that catalyze the asymmetric hydrolysis of the prochiral this compound to yield either L-(+)- or D-(-)-tartaric acid with high enantiomeric excess[6]. These enzymes are classified based on the stereoisomer they produce:

-

CESH[L]: Produces L-(+)-tartaric acid.

-

CESH[D]: Produces D-(-)-tartaric acid.

A diverse range of microorganisms have been identified that produce these enzymes, including species from the genera Nocardia, Pseudomonas, Agrobacterium, Rhizobium, Achromobacter, and Alcaligenes.

Caption: Biocatalytic conversion of cis-epoxysuccinic acid to tartaric acid isomers.

Protocol for Whole-Cell Biotransformation

This generalized protocol outlines the use of whole microbial cells for the conversion of cis-epoxysuccinic acid to tartaric acid.

Materials:

-

Microbial culture expressing CESH

-

cis-Epoxysuccinic acid (or its sodium salt)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Incubator/shaker

Procedure:

-

Cell Preparation: Cultivate the CESH-producing microorganism in a suitable growth medium. Harvest the cells by centrifugation and wash them with buffer to remove residual media components. Resuspend the cells in the reaction buffer to a desired optical density (e.g., OD₆₀₀ of 1.0)[5].

-

Substrate Preparation: Prepare a stock solution of cis-epoxysuccinic acid in the reaction buffer and adjust the pH to the optimal range for the specific enzyme[5].

-

Biotransformation: Combine the cell suspension and the substrate solution in a reaction vessel. Incubate the mixture at the optimal temperature (e.g., 37°C) with agitation for a predetermined time (e.g., 20 minutes to several hours)[5].

-

Reaction Termination and Analysis: Stop the reaction, for example, by adding acid. Separate the cells from the supernatant by centrifugation. The concentration of the resulting tartaric acid in the supernatant can be determined using analytical techniques such as HPLC.

Self-Validating System:

The success of this protocol is validated by the stereospecific production of the desired tartaric acid isomer, which can be confirmed by chiral HPLC analysis. The high enantiomeric excess of the product is a key indicator of the efficiency and selectivity of the biocatalyst.

Pharmacological and Biological Activities

Beyond its role in biocatalysis, cis-epoxysuccinic acid has emerged as a molecule with interesting pharmacological properties.

Succinate Receptor 1 (SUCNR1) Agonism

cis-Epoxysuccinic acid is an agonist for the succinate receptor 1 (SUCNR1), also known as GPR91[6][7][8][9][10]. SUCNR1 is a G-protein coupled receptor that is activated by the Krebs cycle intermediate, succinate.

cis-Epoxysuccinic acid has been shown to inhibit cyclic AMP (cAMP) levels with an EC₅₀ value of 2.7 µM, demonstrating its potency as a SUCNR1 agonist[6][7][8][9]. This activity makes it a valuable tool for studying the physiological roles of SUCNR1, which is implicated in various processes, including blood pressure regulation and inflammation. In vivo studies have shown that administration of cis-epoxysuccinic acid can increase blood pressure in rats[6][10].

| Biological Target | Activity | EC₅₀ | Reference |

| SUCNR1 (GPR91) | Agonist | 2.7 µM (cAMP inhibition) | [6][7][8][9] |

Enzyme Inhibition

The strained epoxide ring of cis-epoxysuccinic acid makes it a reactive molecule capable of covalently modifying enzyme active sites. It is a known irreversible inhibitor of certain aspartic proteases. The mechanism of inhibition involves the nucleophilic attack of a catalytic aspartate residue in the enzyme's active site on one of the epoxide carbons. This forms a stable ester linkage, thereby inactivating the enzyme. This property makes cis-epoxysuccinic acid a useful probe for studying the structure and function of these enzymes.

Future Perspectives

The unique chemical structure and biological activities of cis-epoxysuccinic acid position it as a molecule with ongoing and future relevance. In the realm of sustainable chemistry, the optimization of its synthesis from renewable feedstocks and the discovery of novel CESH enzymes with enhanced stability and activity will continue to be important research areas. In pharmacology, its role as a SUCNR1 agonist provides a scaffold for the design of new therapeutic agents targeting cardiovascular and inflammatory diseases. Furthermore, its potential as a building block for the synthesis of novel polymers and materials is an area ripe for exploration.

References

- 1. atlantis-press.com [atlantis-press.com]

- 2. prepchem.com [prepchem.com]

- 3. US9109084B1 - Synthesis of polyepoxy succinic acid compounds using free radical initiators - Google Patents [patents.google.com]

- 4. CN103497321A - Synthesis method of polyepoxysuccinic acid - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. cis-Epoxysuccinic Acid | High Purity Reagent | RUO [benchchem.com]

- 7. cis-Epoxysuccinic acid | 16533-72-5 | RAA53372 | Biosynth [biosynth.com]

- 8. US5608089A - Process for producing cis-epoxysuccinates - Google Patents [patents.google.com]

- 9. cis-Epoxysuccinic acid | CAS#:16533-72-5 | Chemsrc [chemsrc.com]

- 10. selleckchem.com [selleckchem.com]

The Enigmatic Role of cis-Epoxysuccinate in Metabolic Pathways: A Technical Guide for Researchers

Abstract

cis-Epoxysuccinate, a dicarboxylic acid epoxide, occupies a fascinating and somewhat enigmatic position at the intersection of microbial metabolism, enzymology, and mammalian pharmacology. While extensively studied as a key intermediate in the fungal biosynthesis of tartaric acid and as a potent agonist of the mammalian succinate receptor 1 (SUCNR1), its broader biological role, particularly within endogenous metabolic pathways of higher organisms, remains largely uncharted. This technical guide provides a comprehensive overview of the current understanding of this compound, from its fundamental biochemical properties and established metabolic contexts in microorganisms to its profound pharmacological effects and the tantalizing, yet unconfirmed, possibility of an endogenous signaling role in mammals. This document is intended for researchers, scientists, and drug development professionals seeking to explore the multifaceted nature of this intriguing molecule.

Introduction: The Dual Identity of this compound

This compound, systematically named (2R,3S)-oxirane-2,3-dicarboxylic acid, is a chiral molecule whose biological significance has been approached from two distinct perspectives. In the realm of industrial biotechnology and microbial biochemistry, it is recognized as a crucial precursor in the enantioselective synthesis of tartaric acid, a valuable chiral building block. In contrast, the field of pharmacology has identified this compound as a powerful signaling molecule that interacts with a specific mammalian G-protein coupled receptor, SUCNR1, exhibiting a potency that surpasses that of the receptor's namesake ligand, succinate.

This guide will navigate these dual identities, providing a detailed exploration of:

-

The chemical and physical properties of this compound.

-

Its established role in microbial metabolic pathways, including its biosynthesis and enzymatic degradation.

-

Its potent pharmacological activity as a SUCNR1 agonist and the downstream signaling cascades it initiates.

-

Its function as an enzyme inhibitor.

-

The current knowledge gaps and future research directions, particularly concerning its potential endogenous production and metabolic fate in mammals.

Physicochemical Properties of this compound

A thorough understanding of the biological role of this compound begins with its molecular characteristics.

| Property | Value | Source |

| Molecular Formula | C₄H₄O₅ | [1] |

| Molecular Weight | 132.07 g/mol | [1] |

| IUPAC Name | (2R,3S)-oxirane-2,3-dicarboxylic acid | [1] |

| Synonyms | cis-epoxysuccinic acid, (2R,3S)-epoxysuccinic acid | [1] |

| Physical State | Solid | [1] |

| Hazards | Skin and eye irritant | [1] |

The presence of a strained epoxide ring and two carboxylic acid functional groups dictates the reactivity and biological interactions of this compound. The epoxide ring is susceptible to nucleophilic attack, a key feature in its enzymatic hydrolysis, while the dicarboxylate structure is crucial for its interaction with receptor binding pockets.

The Established Metabolic Role of this compound in Microorganisms

The most well-characterized metabolic role of this compound is in certain fungi and bacteria, where it serves as a key intermediate in the production of tartaric acid.

Fungal Biosynthesis of Epoxysuccinates

Several fungal species, including Aspergillus fumigatus and Lentinus degener, are known to produce epoxysuccinates.[2][3] Isotopic labeling studies have provided strong evidence that the biosynthesis of epoxysuccinate proceeds through the direct epoxidation of fumarate, a central intermediate of the citric acid cycle.[2] This suggests a direct link between primary and secondary metabolism in these organisms.

The proposed biosynthetic pathway involves the enzymatic addition of an oxygen atom across the double bond of fumarate. While the specific enzymes catalyzing this epoxidation in fungi have not been fully characterized, the incorporation of the entire carbon skeleton of fumarate into epoxysuccinate has been demonstrated.[2]

Enzymatic Degradation by this compound Hydrolases (CESHs)

A variety of microorganisms possess enzymes known as this compound hydrolases (CESHs) that catalyze the stereospecific hydrolysis of this compound to produce enantiomerically pure L-(+)- or D-(-)-tartaric acid.[4] This enzymatic conversion is of significant industrial interest for the production of these valuable chiral compounds.[4]

The reaction involves the nucleophilic attack of a water molecule on one of the epoxide carbons, leading to the opening of the epoxide ring and the formation of a diol. The stereochemistry of the resulting tartaric acid is determined by the specific CESH enzyme involved.

This compound as a Potent Signaling Molecule in Mammals

While its endogenous presence in mammals is yet to be confirmed, this compound has been identified as a highly potent agonist for the succinate receptor 1 (SUCNR1), a G-protein coupled receptor.[5][6]

The Succinate Receptor 1 (SUCNR1)

SUCNR1 is expressed in various tissues, including the kidney, liver, and hematopoietic cells, and is activated by the citric acid cycle intermediate succinate.[2] The activation of SUCNR1 is implicated in a range of physiological processes, including blood pressure regulation, inflammation, and metabolic homeostasis.[2][5]

Agonistic Activity of this compound on SUCNR1

Pharmacological studies have revealed that this compound is a significantly more potent agonist of SUCNR1 than succinate itself, exhibiting a 10- to 20-fold higher potency.[5][6] This heightened potency is attributed to the specific stereochemical conformation of this compound, which allows for a more favorable interaction with the receptor's binding pocket.[5]

Table 2: Comparative Potency of SUCNR1 Agonists

| Agonist | EC₅₀ (cAMP inhibition) | Reference |

| cis-Epoxysuccinic acid | 2.7 µM | [6] |

| Succinic acid | 29 µM | [6] |

Downstream Signaling Pathways

Activation of SUCNR1 by this compound initiates a cascade of intracellular signaling events, primarily through the Gαq pathway.[3] This leads to:

-

Inhibition of cyclic AMP (cAMP) production: This is a hallmark of SUCNR1 activation.[3][6]

-

Intracellular calcium mobilization: Activation of phospholipase C leads to the generation of inositol trisphosphate (IP₃), which triggers the release of calcium from intracellular stores.[3]

-

Recruitment of β-arrestin 3: This is involved in receptor desensitization and internalization.[3]

The potent activation of these signaling pathways by this compound underscores its potential as a pharmacological tool to modulate SUCNR1 activity and as a lead compound for drug development targeting this receptor.

References

- 1. This compound | C4H4O5 | CID 2734802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Succinate at the Crossroad of Metabolism and Angiogenesis: Roles of SDH, HIF1α and SUCNR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Development of highly efficient whole-cell catalysts of cis-epoxysuccinic acid hydrolase by surface display - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and pharmacological characterization of succinate receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and pharmacological characterization of succinate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Cis-Epoxysuccinate: A Potent and Selective Succinate Receptor 1 (SUCNR1) Agonist

Abstract

The succinate receptor 1 (SUCNR1), formerly known as GPR91, has emerged as a critical metabolic sensor that links cellular metabolism to systemic physiological responses. Its activation by the Krebs cycle intermediate, succinate, plays a significant role in a variety of pathophysiological processes, including hypertension, inflammation, and diabetic complications.[1][2][3] The study of this receptor has been historically challenged by the metabolic instability of its endogenous ligand. The development of synthetic agonists, such as cis-epoxysuccinate, has provided powerful pharmacological tools to deconstruct SUCNR1 signaling. This guide provides an in-depth technical overview of this compound, detailing its pharmacological properties, mechanism of action, and comprehensive, field-proven protocols for its use in characterizing SUCNR1 activation. It is intended for researchers, scientists, and drug development professionals seeking to investigate the succinate signaling axis.

Introduction: The Succinate Receptor (SUCNR1) Signaling Axis

Succinate Receptor 1 (SUCNR1) is a G protein-coupled receptor (GPCR) that is activated by the dicarboxylic acid, succinate.[1] While succinate is ubiquitously known for its role as a metabolic intermediate in the mitochondrial tricarboxylic acid (TCA) cycle, its extracellular accumulation under conditions of metabolic stress, such as hypoxia, ischemia, or inflammation, allows it to function as a paracrine and endocrine signaling molecule.[3][4]

Activation of SUCNR1 has been implicated in a diverse array of physiological and pathological events:

-

Blood Pressure Regulation: SUCNR1 activation in the kidney stimulates the renin-angiotensin system, contributing to hypertension.[2][3]

-

Inflammation and Immunity: Succinate acts as a chemoattractant for immature dendritic cells and modulates the activity of macrophages, linking cellular metabolism to immune responses.[2][5][6]

-

Diabetic Complications: The receptor plays a key role in the pathogenesis of conditions like diabetic retinopathy by promoting excessive blood vessel formation.[1][2]

-

Metabolic Homeostasis: SUCNR1 is involved in regulating glucose homeostasis and insulin secretion.[7]

The direct use of succinate as a pharmacological tool is complicated by its rapid metabolism via succinate dehydrogenase (SDH). This led to the development of non-metabolite synthetic agonists. Among these, cis-epoxysuccinic acid has proven to be a particularly valuable tool due to its significantly higher potency and stability.[4][8]

Pharmacological Profile of this compound

This compound was identified through the screening of succinate analogues as a potent and effective SUCNR1 agonist.[9][10] Its rigid, cyclic structure is thought to lock the molecule in the cis conformation preferred for receptor binding, contributing to its enhanced potency.[4][11][12]

Potency and Efficacy

This compound is approximately 10- to 20-fold more potent than succinate in activating SUCNR1 across various in vitro assays.[8][9][13] It acts as a full agonist, eliciting a maximal response similar to that of the endogenous ligand.[4] Its efficacy has been demonstrated in multiple downstream signaling assays, including G-protein activation, second messenger modulation, and kinase phosphorylation.[9][10][14]

Data Summary: Comparative Potency of SUCNR1 Agonists

| Assay Type | Parameter | This compound | Succinate | Reference(s) |

| cAMP Inhibition | EC50 | 2.7 µM | 29 µM | [9][14][15][16][17] |

| Arrestin 3 Recruitment | EC50 | 74 µM | 865 µM | [10][14] |

| Intracellular Ca2+ Mobilization | EC50 | 191 µM | 581 µM | [10][14] |

EC50 (Half-maximal effective concentration) values are indicative of the concentration required to elicit 50% of the maximal response. Lower values indicate higher potency.

Structural Basis of Agonist Activity

Cryo-electron microscopy studies of SUCNR1 have revealed the structural basis for agonist binding. Both succinate and this compound are recognized in a cis conformation within the receptor's binding pocket.[4] Key interactions involve salt bridges and hydrogen bonds with specific arginine and tyrosine residues (e.g., R281, Y83, R99).[4] The epoxy ring of this compound introduces unique interactions, and its structure is not a substrate for SDH, making it metabolically stable for experimental use.[4][8]

Mechanism of Action: SUCNR1 Downstream Signaling

SUCNR1 is a pleiotropic receptor that couples to both Gi and Gq families of G proteins, leading to the activation of distinct downstream signaling cascades.[13][18][19] This dual coupling allows for a complex and cell-type-specific signaling output.

-

Gi Pathway: Upon activation, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger.[5][13][16]

-

Gq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[5][18]

-

MAPK/ERK Pathway: Downstream of both Gi and Gq activation, SUCNR1 signaling can converge on the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[20][21][22][23][24]

Figure 1. SUCNR1 dual G-protein signaling pathways activated by this compound.

Experimental Protocols for Functional Characterization

The following protocols provide robust, step-by-step methodologies to quantify the agonist activity of this compound at the SUCNR1 receptor. These assays are designed as self-validating systems, incorporating essential controls to ensure data integrity.

Protocol 1: Intracellular Calcium Mobilization Assay

This assay quantifies the Gq-mediated signaling arm by measuring transient increases in intracellular calcium ([Ca2+]i) upon receptor activation. The use of a fluorescent calcium indicator dye allows for real-time kinetic measurements in a high-throughput format.[25][26][27][28]

Causality: The protocol is based on the principle that Gq activation leads to PLC-mediated IP3 production, which triggers Ca2+ release from the endoplasmic reticulum.[27] Loading cells with a Ca2+-sensitive dye like Fluo-4 AM, which increases its fluorescence intensity upon binding to free Ca2+, allows for direct quantification of this signaling event.

Figure 2. Experimental workflow for the intracellular calcium mobilization assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed HEK293 cells stably or transiently expressing human SUCNR1 into a black-walled, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well. Culture overnight.

-

Expertise Insight: Using a cell line with low endogenous receptor expression is critical. Co-transfection with a promiscuous G-protein like Gα16 can amplify the signal if the endogenous Gq coupling is weak.[25]

-

-

Dye Loading: Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) and an anion-exchange inhibitor (e.g., probenecid) in a physiological buffer (e.g., HBSS). Remove cell culture media and add the loading buffer to each well.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light. This allows the acetoxymethyl (AM) ester to be cleaved by intracellular esterases, trapping the fluorescent dye inside the cells.

-

Washing: Gently wash the cells 2-3 times with wash buffer (HBSS with probenecid) to remove extracellular dye, which can cause high background fluorescence.

-

Compound Preparation: Prepare a 2X concentration series of this compound in wash buffer in a separate 96-well compound plate. Include a vehicle control (buffer only) and a positive control for cell viability (e.g., ATP).

-

Measurement: Place both the cell plate and compound plate into a fluorescent microplate reader equipped with an automated liquid handling system (e.g., FLIPR, FlexStation).

-

Assay Execution:

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

The instrument will then automatically add the compounds from the compound plate to the cell plate.

-

Immediately begin kinetic fluorescence measurement (e.g., every 1 second for 120 seconds).

-

-

Data Analysis:

-

The response is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence.

-

Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Protocol 2: cAMP Inhibition Assay

This assay quantifies the Gi-mediated signaling pathway by measuring the inhibition of cAMP production.

Causality: The protocol relies on the Gαi subunit's ability to inhibit adenylyl cyclase. To create a measurable window, adenylyl cyclase is first stimulated with forskolin. The addition of a Gi-activating agonist like this compound will then cause a dose-dependent decrease in cAMP levels, which can be quantified using methods like HTRF, ELISA, or BRET-based biosensors.[29]

Figure 3. Experimental workflow for the cAMP inhibition assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed SUCNR1-expressing CHO or HEK293 cells in a suitable multi-well plate and culture overnight.

-

Pre-incubation: Wash cells and pre-incubate them for 15-30 minutes with varying concentrations of this compound in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX.

-

Trustworthiness: Including a PDE inhibitor is crucial as it prevents the enzymatic degradation of cAMP, thereby increasing the signal-to-noise ratio of the assay.

-

-

Stimulation: Add a fixed concentration of forskolin (typically 1-10 µM) to all wells (except for a negative control) to stimulate adenylyl cyclase and raise intracellular cAMP levels.

-

Incubation: Incubate the plate for an additional 15-30 minutes at 37°C.

-

Cell Lysis and Detection: Lyse the cells and quantify the intracellular cAMP concentration using a commercially available detection kit (e.g., HTRF cAMP dynamic kit or a competitive ELISA kit) according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of inhibition of the forskolin response for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the agonist concentration and fit to a four-parameter logistic equation to determine the IC50 (or EC50 for inhibition) value.

-

Protocol 3: ERK1/2 Phosphorylation Assay via Western Blot

This protocol provides a semi-quantitative measure of the activation of the MAPK/ERK signaling pathway, a common downstream convergence point for GPCR signaling.

Causality: SUCNR1 activation, through both Gi and Gq pathways, can trigger a kinase cascade that results in the dual phosphorylation of ERK1/2 on threonine and tyrosine residues.[20][21] This phosphorylation event is a hallmark of its activation and can be specifically detected using phospho-specific antibodies.

Figure 4. Experimental workflow for Western blot analysis of ERK1/2 phosphorylation.

Step-by-Step Methodology:

-

Cell Culture and Starvation: Culture SUCNR1-expressing cells to ~80% confluency. Serum-starve the cells for 4-16 hours to reduce basal kinase activity.

-

Stimulation: Treat cells with various concentrations of this compound for a defined period (typically 5-15 minutes, which should be optimized via a time-course experiment). Include an unstimulated control.

-

Cell Lysis: Immediately aspirate the medium and lyse the cells on ice using a lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

-

Expertise Insight: The inclusion of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of ERK1/2.

-

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a standard method like the BCA assay.

-

SDS-PAGE and Western Blot:

-

Normalize protein amounts for each sample and separate them by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

After washing, incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of antibodies and reprobed with a primary antibody against total ERK1/2.

-

Data Analysis:

-

Perform densitometry analysis on the bands using imaging software.

-

Calculate the ratio of p-ERK to total-ERK for each sample to determine the fold-change in phosphorylation relative to the unstimulated control.

-

Conclusion and Future Directions

This compound is an indispensable pharmacological tool for investigating the physiological and pathological roles of the succinate receptor. Its high potency and metabolic stability provide a clear advantage over the endogenous ligand, enabling reproducible and well-controlled in vitro and in vivo studies.[8][9][30] The detailed protocols and mechanistic insights provided in this guide offer a robust framework for researchers to explore the SUCNR1 signaling axis. Future research utilizing this compound will continue to unravel the complexities of this metabolic sensor in health and disease, potentially identifying novel therapeutic strategies for a range of disorders, from cardiovascular disease to inflammatory conditions.

References

- 1. SUCNR1 - Wikipedia [en.wikipedia.org]

- 2. The Succinate Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]

- 6. Succinate Receptor 1: An Emerging Regulator of Myeloid Cell Function in Inflammation. [repository.cam.ac.uk]

- 7. JCI - SUCNR1 regulates insulin secretion and glucose elevates the succinate response in people with prediabetes [jci.org]

- 8. researchgate.net [researchgate.net]

- 9. Identification and pharmacological characterization of succinate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification and pharmacological characterization of succinate receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Receptor structure-based discovery of non-metabolite agonists for the succinate receptor GPR91 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Succinate at the Crossroad of Metabolism and Angiogenesis: Roles of SDH, HIF1α and SUCNR1 [mdpi.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. selleckchem.com [selleckchem.com]

- 16. apexbt.com [apexbt.com]

- 17. cis-Epoxysuccinic acid|CAS 16533-72-5|DC Chemicals [dcchemicals.com]

- 18. Extracellular succinate hyperpolarizes M2 macrophages through SUCNR1/GPR91-mediated Gq signaling. — Centre for Human Genetics [chg.ox.ac.uk]

- 19. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Succinate promotes skeletal muscle protein synthesis via Erk1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Succinate promotes skeletal muscle protein synthesis via Erk1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 26. youtube.com [youtube.com]

- 27. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 28. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. journals.physiology.org [journals.physiology.org]

- 30. SUCNR1 regulates insulin secretion and glucose elevates the succinate response in people with prediabetes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Agonist Action of cis-Epoxysuccinate on the Succinate Receptor GPR91 (SUCNR1)

Abstract

The G protein-coupled receptor 91 (GPR91), now more formally known as the succinate receptor 1 (SUCNR1), has emerged as a critical sensor of metabolic stress.[1][2] Its endogenous ligand, the Krebs cycle intermediate succinate, acts as an extracellular signaling molecule under conditions such as hypoxia and inflammation.[1][3] This guide provides a comprehensive technical overview of the mechanism of action of cis-epoxysuccinate, a potent synthetic agonist of GPR91. Contrary to some initial postulations, this compound is not an antagonist but a highly effective activator of the receptor, exhibiting a significantly greater potency than succinate itself in various cellular assays.[4][5][6] We will delve into the dual Gαi and Gαq signaling cascades initiated by this compound, present detailed protocols for quantifying receptor activation, and provide a comparative analysis of its activity against the endogenous ligand. Furthermore, we will discuss the utility of selective antagonists in dissecting GPR91 signaling. This document is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of GPR91 modulation.

Introduction: GPR91 as a Metabolic Stress Sensor

GPR91 is a Class A G protein-coupled receptor (GPCR) that has been deorphanized, with the tricarboxylic acid (TCA) cycle intermediate succinate identified as its cognate ligand.[1][2] Under normal physiological conditions, extracellular succinate concentrations are typically below the threshold for GPR91 activation.[3] However, in pathological states characterized by metabolic distress, such as ischemia, inflammation, and diabetes, succinate can accumulate in the extracellular milieu and activate GPR91, thereby functioning as a paracrine and autocrine signaling molecule.[1][3] GPR91 is expressed in a variety of tissues, including the kidneys, liver, heart, retina, and immune cells, and its activation has been implicated in a range of physiological and pathophysiological processes, such as renin release and blood pressure regulation, retinal angiogenesis, and immune cell activation.[1][2]

The discovery of potent and selective synthetic ligands is crucial for elucidating the complex biology of GPR91. This compound has been identified as a valuable pharmacological tool due to its increased potency compared to succinate and its nature as a non-metabolite, meaning it does not get consumed by succinate dehydrogenase.[5]

The Molecular Mechanism of this compound-Induced GPR91 Activation

This compound acts as a full agonist at GPR91, meaning it binds to the receptor and induces a conformational change that triggers downstream signaling cascades with an efficacy similar to the endogenous ligand, succinate.[5] Recent cryo-electron microscopy (cryo-EM) studies have begun to shed light on the structural basis of GPR91 activation by succinate and its analogs.[7]

The binding of agonists like succinate and this compound occurs within a pocket formed by the transmembrane helices of the receptor.[3][7] Key to this interaction is the cis conformation of the dicarboxylate backbone of the ligand.[3][7] For this compound, its two carboxyl groups are thought to form critical interactions with positively charged residues within the binding pocket, such as arginine residues, which stabilize the ligand in the active site.[7] This binding event induces a conformational rearrangement of the transmembrane helices, particularly an outward movement of transmembrane helix 6 (TM6), which creates a binding site for the intracellular G proteins.[7]

GPR91 Dual G-Protein Coupling: Gαi and Gαq Pathways

A key feature of GPR91 signaling is its ability to couple to two distinct families of heterotrimeric G proteins: Gαi and Gαq.[8] This dual coupling allows for the activation of multiple downstream signaling pathways, leading to a diverse range of cellular responses.

-

The Gαi-Mediated Pathway: Inhibition of Adenylyl Cyclase Upon activation by this compound, GPR91 facilitates the exchange of GDP for GTP on the Gαi subunit. The activated Gαi-GTP then dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[9]

-

The Gαq-Mediated Pathway: Activation of Phospholipase C Concurrently, GPR91 activation also engages the Gαq pathway.[8] The activated Gαq-GTP subunit stimulates phospholipase Cβ (PLCβ).[10][11][12] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[8] The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which can then phosphorylate a variety of downstream targets. It is also important to note that the Gβγ subunits released from Gαi can also contribute to the activation of PLCβ.[13][14][15][16]

The following diagram illustrates the dual signaling pathways activated by this compound binding to GPR91:

References

- 1. Receptor structure-based discovery of non-metabolite agonists for the succinate receptor GPR91 – Molecular Metabolism [molecularmetabolism.com]

- 2. GPR91, a critical signaling mechanism in modulating pathophysiologic processes in chronic illnesses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Receptor structure-based discovery of non-metabolite agonists for the succinate receptor GPR91 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and pharmacological characterization of succinate receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification and pharmacological characterization of succinate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Succinate receptor GPR91 provides a direct link between high glucose levels and renin release in murine and rabbit kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. G-protein-coupled Receptor Agonists Activate Endogenous Phospholipase Cε and Phospholipase Cβ3 in a Temporally Distinct Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Phospholipase C Isozymes and Their Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New insights into the families of PLC enzymes: looking back and going forward - PMC [pmc.ncbi.nlm.nih.gov]

- 13. UQ eSpace [espace.library.uq.edu.au]

- 14. G beta-gamma complex - Wikipedia [en.wikipedia.org]

- 15. The role of G-protein beta gamma subunits in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Reactome | G-protein beta:gamma signalling [reactome.org]

[An In-depth Technical Guide to the Natural Occurrence of Cis-Epoxysuccinate]

A Senior Application Scientist's Synthesis of its Biochemical Significance and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-epoxysuccinate, a reactive and stereochemically intriguing small molecule, occupies a unique niche at the intersection of microbial metabolism and mammalian pharmacology. While primarily recognized as a key intermediate in the industrial biocatalytic production of enantiomerically pure tartaric acid, its natural occurrence extends to its role as a potent agonist for the succinate receptor 1 (SUCNR1), a G-protein coupled receptor implicated in a variety of pathophysiological processes. This technical guide provides a comprehensive exploration of this compound, from its microbial origins and enzymatic handling to its emerging significance as a pharmacological tool and potential therapeutic lead. We will delve into the intricate catalytic mechanisms of this compound hydrolases, detail robust analytical methodologies for its detection, and illuminate its function in cell signaling, thereby offering a holistic view for researchers aiming to exploit its unique properties in biocatalysis and drug development.

Introduction: The Dual Identity of a Symmetric Epoxide

This compound is a small, highly hydrophilic, and mirror-symmetric molecule.[1] Its strained epoxide ring renders it a reactive intermediate, susceptible to nucleophilic attack. This reactivity is harnessed by a class of microbial enzymes known as this compound hydrolases (CESHs), which catalyze its asymmetric hydrolysis to produce enantiomerically pure L-(+)- or D-(−)-tartaric acid.[2][3] This biocatalytic process has been a cornerstone of industrial tartaric acid production for decades.[1][2]

Beyond its role as a synthetic precursor, this compound has been identified as a potent agonist of the succinate receptor 1 (SUCNR1), also known as GPR91.[4][5] Remarkably, it exhibits a 10- to 20-fold higher potency than succinate itself, the receptor's endogenous ligand.[5][6] This discovery has opened new avenues for investigating SUCNR1-mediated signaling pathways in cardiovascular regulation, inflammation, and metabolic diseases.[5][6][7] This guide will navigate both facets of this compound, providing the technical depth necessary for its study and application.

Natural Occurrence and Biosynthesis: A Microbial Perspective

While the endogenous production of this compound in mammals has not been established, its presence is well-documented in the microbial world as a metabolic intermediate.[1] Numerous bacterial and fungal species have been identified that can produce and/or metabolize this compound.

Microbial Sources

Microorganisms capable of hydrolyzing this compound are widespread and have been isolated from various environments, such as soil.[2] These microbes possess CESH enzymes, which are classified based on the stereoisomer of tartaric acid they produce: CESH[L] for L-(+)-tartaric acid and CESH[D] for D-(−)-tartaric acid.[3]

| CESH Type | Producing Genera | Reference |

| CESH[L] | Nocardia, Pseudomonas, Agrobacterium, Rhizobium, Corynebacterium | [2] |

| CESH[D] | Achromobacter, Alcaligenes, Pseudomonas | [2][3] |

Notably, while CESH[L] activity is found in both Gram-positive and Gram-negative bacteria, all identified species with CESH[D] activity to date are Gram-negative.[2]

Biosynthetic Pathways

The primary route for the formation of this compound, both synthetically and potentially in biological systems, is the epoxidation of maleic acid.[3][8] In industrial synthesis, this is typically achieved using hydrogen peroxide with a tungstate or molybdate catalyst.[3]

Microbial systems can perform stereospecific epoxidation reactions. For instance, various species of Penicillium can convert cis-propenylphosphonate to its corresponding epoxide, fosfomycin, suggesting the presence of enzymatic machinery capable of such transformations.[9] Although the specific enzymes responsible for the direct epoxidation of maleate to this compound in microorganisms are not fully elucidated, it is plausible that similar monooxygenase or peroxidase enzymes are involved.

The overall proposed biosynthetic logic is as follows:

Caption: Proposed enzymatic synthesis of this compound from maleic acid.

Enzymatic Hydrolysis: The Catalytic Machinery of CESH

The hydrolysis of this compound by CESHs is a classic example of stereospecific biocatalysis. These enzymes exhibit remarkable control over the reaction, yielding tartaric acid with an enantiomeric excess often approaching 100%.[2]

Catalytic Mechanism

Recent structural and mutagenesis studies have provided significant insights into the catalytic mechanisms of both CESH[L] and CESH[D].[1][10] Although they operate on the same mirror-symmetric substrate, their active site architectures are distinct, leading to the production of opposite enantiomers.

A general catalytic mechanism involves a catalytic triad and other key residues that facilitate the opening of the epoxide ring.[1][10] For CESH[L], a catalytic triad of Asp-His-Glu has been identified.[1][11] An essential arginine residue protonates the oxirane oxygen, which facilitates the epoxide ring-opening.[1]

For CESH[D], the mechanism also involves key acidic residues and a zinc ion that plays a crucial role in binding the substrate.[10][12] A catalytic water molecule, activated by aspartate and glutamate residues, performs a nucleophilic attack on one of the epoxide carbons.[10]

Caption: Generalized catalytic cycle of this compound hydrolase (CESH).

Experimental Protocol: CESH Activity Assay

A reliable method for determining CESH activity is crucial for enzyme characterization and process optimization. A common method is a colorimetric assay based on the reaction of the product, tartaric acid, with ammonium metavanadate.[13]

Protocol: Colorimetric CESH Activity Assay

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 1 mL reaction mixture containing 60 mM disodium this compound in 50 mM sodium phosphate buffer (pH 7.5).

-

Enzyme Addition: Add 0.1 mL of the enzyme solution (e.g., cell lysate or purified enzyme) to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 20 minutes.

-

Reaction Termination: Stop the reaction by adding 0.4 mL of 1.0 M H₂SO₄.

-

Color Development: Add 1 mL of 1% (w/v) ammonium metavanadate solution to the terminated reaction.

-

Dilution: Dilute the solution to a final volume of 10 mL with deionized water.

-

Absorbance Measurement: After 5 minutes, measure the absorbance at 480 nm using a spectrophotometer.

-

Standard Curve: Prepare a standard curve using known concentrations of L- or D-tartaric acid to quantify the amount of product formed.

Self-Validation: A negative control lacking the enzyme should be run in parallel to account for any non-enzymatic hydrolysis. The linearity of the assay with respect to time and enzyme concentration should also be established.

Analytical Methodologies for Detection and Quantification

Accurate detection and quantification of this compound are essential for studying its metabolism and pharmacological effects. Due to its polar nature and lack of a strong chromophore, derivatization followed by chromatographic techniques is often required.

Sample Preparation from Biological Matrices

The extraction of this compound from complex biological matrices like cell culture media or plasma requires careful consideration to minimize degradation and interference.

Protocol: Solid-Phase Extraction (SPE) for this compound

-

Sample Acidification: Acidify the aqueous sample (e.g., 1 mL of plasma) to pH 2-3 with a suitable acid (e.g., formic acid).

-

SPE Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with 1 mL of methanol followed by 1 mL of acidified water.

-

Sample Loading: Load the acidified sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of acidified water to remove neutral and basic compounds, followed by 1 mL of methanol to remove non-polar interferences.

-

Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

-

Drying: Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a suitable solvent for derivatization.

Derivatization and GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of small molecules. For polar compounds like this compound, derivatization is necessary to increase volatility. Silylation is a common derivatization method.[14]

Protocol: Silylation and GC-MS Analysis

-

Derivatization: To the dried sample extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

-

Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

-

GC-MS Analysis: Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system.

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms) is suitable.

-

Temperature Program: An appropriate temperature gradient should be used to separate the derivatized analyte from other components.

-

Mass Spectrometry: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

Data Interpretation: The identity of the derivatized this compound can be confirmed by its retention time and mass spectrum compared to an authentic standard. Quantification is achieved by integrating the peak area and using a calibration curve prepared with derivatized standards.

Pharmacological Role: A Potent SUCNR1 Agonist

The discovery of this compound as a potent agonist for SUCNR1 has significant implications for drug development.[5][15] SUCNR1 is activated by succinate, an intermediate of the Krebs cycle, and is involved in sensing metabolic stress.[6]

SUCNR1 Signaling Pathway

SUCNR1 is a G-protein coupled receptor that primarily signals through the Gq/11 pathway, leading to an increase in intracellular calcium.[4] It can also couple to Gi, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[4][7]

Key Downstream Effects of SUCNR1 Activation:

-

Blood Pressure Regulation: Activation of SUCNR1 in the renal vasculature can lead to an increase in blood pressure.[5][16]

-

Inflammation: SUCNR1 is expressed on various immune cells and can modulate inflammatory responses.

-

Metabolic Regulation: The receptor plays a role in glucose homeostasis and other metabolic processes.

Caption: SUCNR1 signaling pathway activated by this compound.

This compound in Drug Development

The high potency of this compound makes it a valuable research tool for probing the function of SUCNR1.[5] Furthermore, the epoxysuccinyl scaffold is a known "warhead" for the irreversible inhibition of cysteine proteases, suggesting that derivatives of this compound could be explored as potential therapeutics in this area as well.[3]

Quantitative Data on SUCNR1 Agonism

| Agonist | EC₅₀ for cAMP Inhibition (µM) | EC₅₀ for [Ca²⁺]i Mobilization (µM) | Reference |

| cis-Epoxysuccinic acid | 2.7 | 191 | [4][5] |

| Succinic acid | 29 | >1000 | [5] |

These data clearly demonstrate the superior potency of this compound compared to the endogenous ligand.[5]

Conclusion and Future Perspectives

This compound stands as a molecule of significant interest to both biocatalysis and pharmacology. Its natural occurrence in microorganisms and the highly stereospecific enzymes that metabolize it offer a rich field for enzyme discovery and engineering. The detailed understanding of CESH mechanisms provides a solid foundation for the rational design of improved biocatalysts for the production of valuable chiral building blocks.[1][11]

From a drug development perspective, the potent and selective agonism of this compound at the SUCNR1 receptor provides a powerful chemical probe to unravel the complexities of succinate signaling in health and disease.[5][6] Future research should focus on developing stable analogs of this compound to improve its pharmacokinetic properties for potential therapeutic applications. Furthermore, a deeper investigation into its potential endogenous production and role in the gut microbiome could reveal novel physiological functions. The dual nature of this compound ensures that it will remain a subject of intensive research, bridging the gap between microbial metabolism and human therapeutics.

References

- 1. Deciphering the stereo-specific catalytic mechanisms of this compound hydrolases producing L(+)-tartaric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. cis-Epoxysuccinic Acid | High Purity Reagent | RUO [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Identification and pharmacological characterization of succinate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. apexbt.com [apexbt.com]

- 8. prepchem.com [prepchem.com]

- 9. Microbial Epoxidation of cis-Propenylphosphonic to (−)-cis-1,2-Epoxypropylphosphonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural insight into the catalytic mechanism of a this compound hydrolase producing enantiomerically pure d(−)-tartaric acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Deciphering the stereo-specific catalytic mechanisms of this compound hydrolases producing L(+)-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural insight into the catalytic mechanism of a this compound hydrolase producing enantiomerically pure d(−)-tartaric acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. rsc.org [rsc.org]

- 14. Methods for detecting silicones in biological matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification and pharmacological characterization of succinate receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cis-Epoxysuccinic acid | CAS#:16533-72-5 | Chemsrc [chemsrc.com]

cis-epoxysuccinate CAS number and molecular formula

An In-Depth Technical Guide to cis-Epoxysuccinate: Properties, Synthesis, and Biological Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core chemical properties, synthesis, and multifaceted biological activities of this compound, providing not just data, but the causal insights behind its application in experimental settings.

Core Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name (2R,3S)-oxirane-2,3-dicarboxylic acid, is a dicarboxylic acid containing a strained epoxide ring.[1][2] This structural feature is central to its chemical reactivity and diverse biological functions. It acts as a mechanism-based enzyme inhibitor, a receptor agonist, and a valuable chiral precursor.[1][3][4]

The fundamental properties of this compound are summarized below for quick reference.

| Identifier | Value | Source |

| CAS Number | 16533-72-5 | [1][2][5][6] |

| Molecular Formula | C₄H₄O₅ | [1][2][3][6] |

| Molecular Weight | 132.07 g/mol | [1][3][6] |

| IUPAC Name | (2R,3S)-oxirane-2,3-dicarboxylic acid | [1][2] |

| Synonyms | Epoxymaleic acid, cis-2,3-Oxiranedicarboxylic acid | [6] |

| Melting Point | 148-149 °C | [5] |

| Boiling Point | 467.5 ± 45.0 °C at 760 mmHg | [5] |

Synthesis of this compound

The primary route for synthesizing this compound involves the epoxidation of maleic acid or its salts using hydrogen peroxide.[7] This reaction is typically performed in the presence of a catalyst, such as a tungstate or molybdate compound, to facilitate the transfer of an oxygen atom to the double bond of the maleate molecule.[7][8] The use of a water-soluble alcohol in the reaction medium has been shown to improve yield and purity by suppressing the hydrolysis of the epoxide product into DL-tartrate.[9]

Workflow for Laboratory-Scale Synthesis

The following diagram illustrates a typical workflow for the synthesis and purification of sodium this compound, based on established patent literature.

Caption: Synthesis and purification workflow for Sodium this compound.

Experimental Protocol: Synthesis of Sodium this compound

This protocol is a generalized representation derived from industrial processes for producing highly pure cis-epoxysuccinates.[9]

-

Preparation: In a temperature-controlled reaction vessel, dissolve sodium hydrogen maleate in an aqueous solution containing 30-90% (v/v) of a water-soluble alcohol (e.g., methanol).[9]

-

Catalyst Addition: Add an epoxidation catalyst, such as sodium tungstate, to the solution.

-

Reaction Initiation: Heat the mixture to the target reaction temperature (e.g., 60-70°C). Once stable, begin the dropwise addition of 30% hydrogen peroxide. The rate of addition should be controlled to manage the exothermic reaction.[8]

-

Reaction Period: After the complete addition of hydrogen peroxide, maintain the reaction at temperature for 3-5 hours to ensure complete conversion of the maleate.[9]

-

Crystallization: Cool the reaction solution to approximately 5°C to precipitate the sodium this compound product.[8]

-

Isolation: Separate the precipitated crystals via filtration.

-

Purification: Wash the isolated crystals with a cold aqueous alcohol solution to remove unreacted starting materials and by-products.

-

Drying: Dry the final product under vacuum to yield highly pure sodium this compound crystals.

Multifaceted Biological Activity and Mechanisms of Action

This compound exhibits at least three distinct and significant biological activities, making it a versatile tool for biochemical and pharmacological research.

Potent Agonism of the Succinate Receptor (SUCNR1/GPR91)

This compound is a potent agonist of the Succinate Receptor 1 (SUCNR1), a G-protein coupled receptor.[3][10][11] Its potency is reported to be 10-20 times greater than that of the endogenous ligand, succinate.[12] Activation of SUCNR1 by this compound initiates a signaling cascade that has significant physiological effects, particularly in the cardiovascular system.[5][13]

The binding of this compound to SUCNR1 leads to the activation of both Gq and Gi signaling pathways.[3][5] This dual activation results in the mobilization of intracellular calcium ([Ca²⁺]i) and the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[3][5][11]

Caption: SUCNR1 signaling pathway activated by this compound.

| In Vitro Activity | EC₅₀ Value | Cell Line | Source |

| cAMP Level Inhibition | 2.7 µM | HEK293 | [3][5][12] |

| [Ca²⁺]i Mobilization | 191 µM | HEK293 | [3][5] |

| Gq Pathway Induction | 42 µM | HEK293 | [3][5] |

| β-Arrestin 3 Recruitment | 74 µM | HEK293 | [3][5] |

Mechanism-Based Inhibition of Aspartic Proteases